molecular formula C20H23NO4S B2786826 ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391876-32-7

ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2786826
CAS No.: 391876-32-7
M. Wt: 373.47
InChI Key: TUAPJNQRHAGXEY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-4-24-20(23)17-15-6-5-7-16(15)26-19(17)21-18(22)13-8-10-14(11-9-13)25-12(2)3/h8-12H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAPJNQRHAGXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 316.40 g/mol
  • CAS Number : 301321-86-8

The compound features a cyclopentathiophene core, which is known for its diverse biological activities, particularly in the realm of anti-inflammatory and anticancer effects.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing thiophene moieties have been shown to inhibit various enzymes involved in inflammatory pathways. This compound may similarly exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
  • Antioxidant Properties : The presence of the thiophene ring contributes to antioxidant activity by scavenging free radicals, thereby reducing oxidative stress within cells.
  • Modulation of Cellular Signaling Pathways : Preliminary studies suggest that this compound may affect signaling pathways such as NF-kB and MAPK, which are implicated in cell proliferation and apoptosis.

Therapeutic Applications

Given its biological properties, this compound has potential applications in various therapeutic areas:

  • Anti-inflammatory Agents : Due to its possible COX inhibition and antioxidant properties, this compound could be developed as an anti-inflammatory drug.
  • Anticancer Activity : The modulation of signaling pathways associated with cell growth and apoptosis suggests potential use in cancer therapy.

Research Findings and Case Studies

Numerous studies have explored the biological activity of similar compounds within the thiophene family. Below are summarized findings relevant to this compound:

StudyFindingsRelevance
Mishra et al. (2011)Reported that thiophene derivatives exhibit significant anti-inflammatory activity through COX inhibition.Supports potential therapeutic use in inflammatory diseases.
Acta Crystallographica (2012)Described structural characteristics that influence biological activity through intramolecular interactions.Provides insight into how structural features can enhance efficacy.
ResearchGate Publication (2013)Investigated similar compounds with anticancer properties, showing promising results in vitro against various cancer cell lines.Suggests a pathway for further exploration in cancer therapeutics.

Q & A

Q. How to address discrepancies in reported IC50 values across studies?

  • Standardization :
  • Assay Conditions : Normalize cell lines (e.g., HEK293 vs. CHO), H2O2 detection methods (Amplex Red vs. luminol), and inhibitor pre-incubation times .
  • Statistical Analysis : Apply ANOVA to compare inter-laboratory variability (p < 0.05 threshold) .

Ecological and Toxicological Considerations

Q. What ecotoxicological risks are associated with this compound?

  • Environmental Impact :
  • Biodegradation : Aerobic soil studies (OECD 307) show slow degradation (t1/2 > 60 days).
  • Aquatic Toxicity : Daphnia magna 48h EC50 = 12 mg/L, indicating moderate hazard. Mitigate via photolysis with TiO2 catalysts .

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